N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide

PDE7 inhibition cAMP modulation inflammatory disease

N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide (CAS 396723‑29‑8) is a synthetic small molecule belonging to the thieno[3,4‑c]pyrazole class, a fused heterocyclic scaffold structurally related to thieno[3,2‑c]pyrazoles and thienopyrimidinones that have been explored as phosphodiesterase (PDE) inhibitors and kinase modulators. Thieno[3,4‑c]pyrazole derivatives have historically been investigated for anti‑inflammatory, analgesic, and platelet anti‑aggregating activities, as well as PDE7 inhibition, which elevates intracellular cAMP and modulates immune cell function.

Molecular Formula C20H19N3O2S
Molecular Weight 365.45
CAS No. 396723-29-8
Cat. No. B2420222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide
CAS396723-29-8
Molecular FormulaC20H19N3O2S
Molecular Weight365.45
Structural Identifiers
SMILESCCC(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)OC4=CC=CC=C4
InChIInChI=1S/C20H19N3O2S/c1-2-19(24)21-20-17-12-26-13-18(17)22-23(20)14-8-10-16(11-9-14)25-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,21,24)
InChIKeyFAIYNZNYNYGBAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide (CAS 396723-29-8) – Compound Class & Baseline Profile for Procurement Assessment


N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide (CAS 396723‑29‑8) is a synthetic small molecule belonging to the thieno[3,4‑c]pyrazole class, a fused heterocyclic scaffold structurally related to thieno[3,2‑c]pyrazoles and thienopyrimidinones that have been explored as phosphodiesterase (PDE) inhibitors and kinase modulators [1]. Thieno[3,4‑c]pyrazole derivatives have historically been investigated for anti‑inflammatory, analgesic, and platelet anti‑aggregating activities, as well as PDE7 inhibition, which elevates intracellular cAMP and modulates immune cell function [2]. The target compound bears a phenoxyphenyl substituent at position 2 and a propionamide moiety at position 3 of the thieno[3,4‑c]pyrazole core, distinguishing it from simple alkyl‑ or cycloalkyl‑substituted analogs.

Why Generic Substitution of Thieno[3,4‑c]pyrazoles Poses Procurement Risk – Evidence Requirements for CAS 396723‑29‑8


Thieno[3,4‑c]pyrazole‑based compounds are not functionally interchangeable, even when they share the same core scaffold. Variations in the substitution pattern at positions 2 and 3—particularly the nature of the aryl or heteroaryl group at N2 and the amide substituent at C3—can profoundly alter target affinity, selectivity, and physicochemical properties [1]. For instance, within the broader thienopyrazole PDE7 inhibitor series disclosed by Daiichi Sankyo, a simple change from a cyclohexyl to a phenoxyphenyl moiety can shift PDE7 IC₅₀ values from the low nanomolar to the high nanomolar or micromolar range [2]. Critical downstream parameters such as cell‑based cAMP elevation, anti‑inflammatory activity in disease models, and kinase selectivity can also diverge. Consequently, substituting the target compound with a generic thieno[3,4‑c]pyrazole analog without quantitative confirmatory data risks obtaining a compound with unknown potency, selectivity, and biological efficacy.

Quantitative Differentiation Evidence for N‑(2‑(4‑phenoxyphenyl)‑4,6‑dihydro‑2H‑thieno[3,4‑c]pyrazol‑3‑yl)propionamide (CAS 396723‑29‑8)


Structural Divergence from Lead Dialkylamide Thienopyrazoles

The target compound differs fundamentally from the most extensively characterized thienopyrazole PDE7 inhibitors disclosed in US8901315. The lead series exemplified by the patent features cyclohexyl or tetrahydropyranyl groups at N1 and simple methyl or ethyl substituents at R2 and R3 [1]. In contrast, CAS 396723‑29‑8 possesses a 4‑phenoxyphenyl group at the N2 position and a propionamide side chain, a combination not explicitly enumerated in the patent. This structural distinction is significant because the phenoxyphenyl moiety introduces additional aromatic stacking and hydrogen‑bond‑acceptor potential, which can redirect target engagement. In the absence of direct biochemical data for the target compound, the structural dissimilarity alone precludes assuming equivalent potency or selectivity to the nanomolar‑potency patent exemplars.

PDE7 inhibition cAMP modulation inflammatory disease

PDE7A Inhibitory Potency: Class‑Level Activity Benchmark vs. Target Compound Data Gap

The thienopyrazole chemotype is capable of achieving potent PDE7A inhibition: BindingDB records for a related thienopyrazole from US8901315 show PDE7A IC₅₀ values of 9 nM and 17 nM under identical assay conditions (pH 7.5, 2°C) [1]. Another thienopyrazole in the same dataset exhibits 60 nM PDE7A IC₅₀ [2]. However, no PDE7 inhibition data for CAS 396723‑29‑8 have been located in public primary literature or authoritative databases. The absence of direct measurement means the compound cannot be assumed to match the nanomolar potency of the best‑in‑class analogs; its PDE7 activity remains unverified and could range from inactive to highly potent depending on how the phenoxyphenyl substituent interacts with the enzyme active site.

PDE7A enzyme inhibition IC50

Selectivity Profile vs. PDE4: Class‑Inferred Window and Missing Direct Data for CAS 396723‑29‑8

Selectivity over PDE4 is a critical parameter for PDE7 inhibitors, as PDE4 inhibition is associated with emetic and other side effects. Data from US8901315 show that one thienopyrazole analog achieved PDE4 IC₅₀ = 1200 nM, providing a selectivity ratio of approximately 133‑fold relative to its PDE7 IC₅₀ of 9 nM [1]. Another compound in the series showed PDE4 IC₅₀ = 2000 nM [2]. This indicates that the thienopyrazole scaffold can be engineered for PDE7 selectivity. For CAS 396723‑29‑8, however, no PDE4 inhibition data are publicly available. The phenoxyphenyl substituent could alter selectivity either favorably or unfavorably; therefore, assuming PDE7 selectivity without experimental confirmation is unjustified.

PDE4 selectivity off-target activity phosphodiesterase panel

Physicochemical Property Differentiation vs. Benchmark Thienopyrazole PDE7 Inhibitors

The phenoxyphenyl substituent of the target compound is predicted to increase lipophilicity relative to cyclohexyl‑substituted thienopyrazoles. Calculated logP for CAS 396723‑29‑8 is approximately 3.1, compared to a range of roughly 2.0–2.5 for cyclohexyl‑substituted PDE7 inhibitors in the patent series [1]. This difference may affect aqueous solubility, plasma protein binding, and membrane permeability. The propionamide side chain (three carbons) is one carbon longer than the acetamide present in many patent exemplars, which could further modulate metabolic stability and hydrogen‑bonding capacity. However, these properties remain computational estimates in the absence of experimentally determined logD, solubility, or metabolic stability data.

lipophilicity drug-likeness physicochemical profiling

Example of Compound Prioritization by Structural Novelty Within the Thieno[3,4‑c]pyrazole Series

A literature and patent survey reveals that the combination of a 4‑phenoxyphenyl group and a propionamide on a thieno[3,4‑c]pyrazole core appears under‑represented in the peer‑reviewed PDE7 inhibitor literature. The major thienopyrazole PDE7 patent (US8901315) focuses on N‑cycloalkyl, N‑tetrahydropyranyl, and N‑methyl variants [1]. BTK‑targeting thieno[3,2‑c]pyridines also employ the 4‑phenoxyphenyl motif, but the target compound's thieno[3,4‑c]pyrazole core provides a different geometry that could modulate target engagement [2]. For screening libraries requiring novel or underexplored chemotypes, CAS 396723‑29‑8 may offer a structural departure from known PDE7 or BTK inhibitors, but this novelty is accompanied by a complete lack of published biological characterization.

chemical novelty library screening hit identification

Research and Industrial Application Scenarios for N‑(2‑(4‑phenoxyphenyl)‑4,6‑dihydro‑2H‑thieno[3,4‑c]pyrazol‑3‑yl)propionamide (CAS 396723‑29‑8)


Chemical Probe Discovery: PDE7 Inhibitor Lead Identification Requiring Structurally Novel Starting Points

The compound may serve as a structurally differentiated starting point for PDE7 inhibitor lead identification programs. As demonstrated by the potency of benchmark thienopyrazoles in US8901315 (PDE7A IC50 as low as 9 nM) [1], the class can achieve high affinity. However, the target compound's PDE7 activity is not yet characterized, so initial profiling for PDE7 inhibition and selectivity over PDE4 is essential before it can be considered a PDE7 chemical probe.

Medicinal Chemistry SAR Expansion: Exploring N‑Aryl vs. N‑Alkyl Effects on Thieno[3,4‑c]pyrazole Pharmacology

The 4‑phenoxyphenyl substituent at N2 provides an N‑aryl group not exemplified in the core thienopyrazole PDE7 patent US8901315 [1]. This substitution may alter target engagement relative to the series' N‑cycloalkyl derivatives. The compound can be used in parallel with N‑cyclohexyl or N‑tetrahydropyranyl analogs to establish structure–activity relationships for PDE7 inhibition, PDE4 selectivity, and cellular cAMP accumulation.

Screening Library Enhancement: Broad‑Spectrum Kinase and Phosphodiesterase Profiling Collections

Given its underexplored substitution pattern and predicted moderate lipophilicity (ClogP ≈ 3.1), the compound may be a candidate for inclusion in diversity‑oriented screening collections targeting phosphodiesterases, kinases, or other purine‑binding proteins [1]. The thieno[3,4‑c]pyrazole core has potential as a purine‑mimetic scaffold; however, the compound's biological annotations remain minimal, and it should be deployed only in broad‑profiling panels where comprehensive follow‑up data generation is planned.

Comparative Tool Compound Selection: Benchmarking Against Structurally Related BTK Inhibitor Chemotypes

The phenoxyphenyl motif is a known pharmacophore in BTK inhibitor programs, exemplified by thieno[3,2‑c]pyridine‑4‑amine series achieving IC50 values as low as 11.8 nM [2]. The target compound offers a distinct thieno[3,4‑c]pyrazole core geometry. Comparative profiling against BTK and related Tec‑family kinases could reveal whether this scaffold shift retains or alters kinase inhibitory activity, providing valuable selectivity data for both PDE7 and BTK drug discovery efforts.

Quote Request

Request a Quote for N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.